Enhanced Anti-Proliferative Activity of Sitravatinib in TKI-Resistant Cells vs. Cabozantinib
In a direct head-to-head in vitro study, sitravatinib demonstrated significantly enhanced anti-proliferative activity in cell lines with acquired resistance to the VEGFR TKIs sunitinib (SuR) and axitinib (AxR) compared to the control multi-kinase inhibitor cabozantinib [1]. Specifically, the concentration of sitravatinib required to achieve 50% growth inhibition (IC50) was consistently lower in SuR/AxR cells than in parental (P) cells across multiple models, a phenomenon not observed with cabozantinib [1].
| Evidence Dimension | Proliferation inhibition (IC50) in TKI-resistant vs. parental cells |
|---|---|
| Target Compound Data | Sitravatinib: Lower IC50 in SuR/AxR cells compared to P cells; statistical significance reached in 5 of 6 cell lines (4T1 AxR, RENCA SuR, 3T3 SuR, LM2-4 SuR, RENCA AxR). |
| Comparator Or Baseline | Cabozantinib: IC50 in resistant and parental cells similar (RENCA SuR/AxR) or increased (4T1 AxR/SuR). |
| Quantified Difference | Enhanced sensitivity to sitravatinib (decreased IC50) in TKI-resistant cells; no enhanced sensitivity or decreased sensitivity to cabozantinib. |
| Conditions | MTS proliferation assay; 4T1, RENCA, 3T3, LM2-4 cells; SuR (sunitinib-resistant) and AxR (axitinib-resistant) variants; 72-hour treatment. |
Why This Matters
This differentiation is critical for researchers investigating acquired resistance to antiangiogenic therapy, as it shows sitravatinib malate has a unique functional advantage over a closely related clinical comparator (cabozantinib) in the resistant setting.
- [1] Dolan M, et al. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance. PLoS One. 2019 Aug 1;14(8):e0220101. doi:10.1371/journal.pone.0220101. PMID: 31369560; PMCID: PMC6675057. View Source
